1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride 1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416229-72-4
VCID: VC4221424
InChI: InChI=1S/C10H19NO2.ClH/c1-12-8-7-9(13-2)10(8)3-5-11-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H
SMILES: COC1CC(C12CCNCC2)OC.Cl
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.73

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride

CAS No.: 2416229-72-4

Cat. No.: VC4221424

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.73

* For research use only. Not for human or veterinary use.

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride - 2416229-72-4

Specification

CAS No. 2416229-72-4
Molecular Formula C10H20ClNO2
Molecular Weight 221.73
IUPAC Name 1,3-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-12-8-7-9(13-2)10(8)3-5-11-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H
Standard InChI Key FDIOXRJXPSHRAB-UHFFFAOYSA-N
SMILES COC1CC(C12CCNCC2)OC.Cl

Introduction

Structural and Physicochemical Properties

The compound’s structure features a seven-membered azaspiro ring system fused to a three-membered nonane moiety, with methoxy groups at the 1- and 3-positions. The spirocyclic architecture imposes significant ring strain, which influences both its chemical reactivity and conformational flexibility. The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC10H20ClNO2\text{C}_{10}\text{H}_{20}\text{ClNO}_2
Molecular Weight221.73 g/mol
IUPAC Name1,3-dimethoxy-7-azaspiro[3.5]nonane; hydrochloride
SMILESCOC1CC(C12CCNCC2)OC.Cl
InChI KeyFDIOXRJXPSHRAB-UHFFFAOYSA-N

The spirocyclic core’s rigidity has been shown to improve binding affinity to biological targets compared to linear analogs, a property leveraged in drug design .

Synthesis and Chemical Reactivity

Synthesis of 1,3-dimethoxy-7-azaspiro[3.5]nonane hydrochloride typically involves multi-step sequences starting from bicyclic precursors. While detailed protocols are proprietary, general steps include:

  • Ring-Closing Reactions: Formation of the spirocyclic framework via intramolecular cyclization, often catalyzed by transition metals or acids.

  • Methoxy Group Introduction: Etherification using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, improving stability and solubility.

The methoxy groups participate in hydrogen bonding and π-π interactions, critical for interactions with enzymatic active sites . The compound’s reactivity is further modulated by the electron-donating effects of the methoxy substituents, which stabilize intermediate carbocations during nucleophilic substitutions.

Applications in Drug Development

The compound’s spirocyclic scaffold serves as a privileged structure in medicinal chemistry. Applications include:

  • Lead Optimization: Modifications at the 7-position (e.g., cyclohexylmethyl or oxan-3-ylmethyl substituents) enhance target selectivity .

  • Prodrug Synthesis: Hydrolysis of the methoxy groups under physiological conditions enables controlled release of active metabolites.

A comparative analysis of analogs reveals structure-activity relationships (SAR):

Analog NameStructural ModificationBiological Effect
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochlorideFluorine substitution at C2Increased lipophilicity (logP=2.92\log P = 2.92)
7-(Thian-4-ylmethyl) derivativeSulfur-containing side chainEnhanced CNS penetration
1-Methoxy variantSingle methoxy groupReduced receptor binding

Future Directions and Challenges

Current research gaps include the need for comprehensive pharmacokinetic profiles and in vivo efficacy studies. Advances in asymmetric synthesis could yield enantiopure forms with improved therapeutic indices . Furthermore, computational modeling of spirocyclic interactions with mAChR subtypes may accelerate analog design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator